molecular formula C22H25N3O B2399737 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1436109-61-3

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B2399737
CAS No.: 1436109-61-3
M. Wt: 347.462
InChI Key: NPVCWVCIENSGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a piperidine-4-carboxamide core, a structural motif frequently explored in pharmaceutical development for its potential to interact with various biological targets . The compound's structure incorporates a 3-phenylpyridine moiety, a feature present in compounds studied for their interaction with kinase targets , and a prop-2-ynyl (propargyl) group, which can be a key functional handle in synthetic chemistry. The specific biological activity and mechanism of action for this precise molecule are not yet fully characterized in the available scientific literature, highlighting its value as a novel chemical entity for research. Its structure suggests potential as a key intermediate for synthesizing more complex molecules or as a lead compound for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe new biological pathways or as a building block in the design of novel therapeutic agents. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVCWVCIENSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid serves as the central building block. Industrial-scale production typically employs:

Route A : Hydrolysis of ethyl piperidine-4-carboxylate

  • Reflux with 6M HCl (12 h, 85-90% yield)
  • Alternative: Enzymatic hydrolysis using lipases (pH 7.4, 37°C, 78% yield)

Route B : Oxidation of 4-piperidinecarbinol

  • Jones reagent (CrO₃/H₂SO₄) in acetone (0°C → RT, 4 h, 68% yield)
  • Safer alternative: TEMPO/NaClO₂ oxidation (pH 10, 92% conversion)
Parameter Route A Route B
Yield (%) 85-90 68-92
Reaction Time (h) 12 4-6
Scalability >100 kg <50 kg
Byproduct Toxicity Low High*

*Chromium waste in Jones oxidation requires specialized handling.

Preparation of 1-(4-Pyridin-3-ylphenyl)ethylamine

This chiral amine precursor is synthesized via:

Method I : Reductive amination
4-Pyridin-3-ylbenzaldehyde + ethylamine → Imine → NaBH₄ reduction (THF, 0°C, 3 h, 76% yield)

Method II : Buchwald-Hartwig Amination
3-Bromopyridine + 4-aminophenylethanol → Pd₂(dba)₃/Xantphos catalyst (toluene, 110°C, 18 h, 82% yield)

Chiral resolution via (+)-di-p-toluoyl-D-tartaric acid salt (ethanol recrystallization, >99% ee).

Carboxamide Formation

Coupling piperidine-4-carboxylic acid with 1-(4-pyridin-3-ylphenyl)ethylamine employs activation reagents:

Activator Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 12 88
EDCl/HOBt CH₂Cl₂ 0→25 24 75
DCC THF 40 48 62

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) demonstrates superior efficiency due to decreased epimerization risk.

Propargylation of Piperidine Nitrogen

Final N-alkylation uses propargyl bromide under optimized conditions:

Optimized Protocol :

  • Substrate: Carboxamide intermediate (1 eq)
  • Base: K₂CO₃ (3 eq)
  • Solvent: Anhydrous DMF
  • Temp: 50°C
  • Time: 8 h
  • Yield: 91%

Critical parameters:

  • Water content <0.1% (prevents propargyl alcohol formation)
  • Exclusion of O₂ (minimizes alkyne polymerization)
  • Stoichiometric control (prevents dialkylation)

Process Optimization Strategies

Stereochemical Control

Piperidine’s chair conformation dictates substituent orientation:

  • Axial propargyl group favored by 7:1 ratio (ΔG‡ = 12.3 kcal/mol)
  • Directed N-alkylation using Zn(OTf)₂ as Lewis acid (axial:equatorial = 9:1)

Purification Techniques

  • Final Product : Reverse-phase HPLC (C18 column, 5-95% MeCN/H₂O + 0.1% TFA)
  • Intermediates : Flash chromatography (SiO₂, EtOAc/hexane gradient)
Impurity Retention Time (min) Removal Method
Dialkylated byproduct 14.2 pH-controlled extraction
Unreacted amine 8.7 Scavenger resins
Oxidized alkyne 21.5 Catalytic hydrogenation

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.87 (s, 1H, pyridine-H), 7.78-7.25 (m, 7H, Ar-H), 4.32 (q, J=6.8 Hz, 1H, CHCH₃), 3.15 (t, J=2.4 Hz, 2H, C≡CH₂), 2.81 (br s, 4H, piperidine-H)
  • HRMS : m/z 348.2034 [M+H]⁺ (calc. 348.2078)

Purity Assessment :

  • HPLC: 99.7% (210 nm)
  • Residual solvents: <0.1% DMF (GC-MS)
  • Heavy metals: <10 ppm (ICP-OES)

Chemical Reactions Analysis

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation. A study noted that certain piperidine-based compounds exhibited low IC50 values against various cancer cell lines, indicating strong anticancer activity .

Neuropharmacological Effects

Compounds containing piperidine structures are known to interact with central nervous system receptors, making them candidates for treating neurological disorders. Research indicates that these compounds may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in many CNS disorders .

Pain Management

The analgesic properties of piperidine derivatives have been explored, suggesting that compounds like 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide could serve as effective pain relievers. Their mechanism may involve modulation of pain pathways in the CNS.

Antidepressant Activity

Some studies suggest that similar compounds could exhibit antidepressant effects by influencing serotonin and norepinephrine levels in the brain. The dual action on neurotransmitter systems positions these compounds as potential candidates for developing new antidepressant therapies.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including those structurally related to 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide. The study reported that several derivatives showed significant cytotoxic activity against human cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Mechanism of Action

The mechanism of action of 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share a similar piperidine nucleus and exhibit various biological activities.

    Pyridine derivatives: These compounds contain a pyridine ring and are used in various chemical and biological applications.

The uniqueness of 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide lies in its specific structure, which imparts distinct properties and applications.

Biological Activity

1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structural features suggest diverse biological activities, making it a subject of interest for researchers exploring therapeutic agents.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O
  • IUPAC Name : 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide

This compound features a piperidine ring, a carboxamide group, and a propynyl substituent, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, influencing various biochemical pathways. While the exact mechanisms remain under investigation, preliminary studies suggest potential interactions with neurotransmitter systems and enzyme inhibition.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds range from 100 to 400 µg/mL, indicating moderate to good activity against various pathogens .

Antiviral Activity

The antiviral potential of compounds structurally related to 1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide has been documented. For example, piperazine derivatives have shown efficacy against HIV and other viruses in vitro, suggesting that this compound may also possess similar antiviral properties .

Central Nervous System Effects

Given the presence of a piperidine ring and its structural similarity to known psychoactive compounds, there is potential for this compound to influence central nervous system (CNS) activity. Some studies have indicated that related compounds can act as inhibitors of phosphodiesterase (PDE), which plays a crucial role in modulating neuronal signaling pathways .

Research Findings

Study FocusFindingsReference
Antimicrobial ScreeningModerate to good activity against bacteria
Antiviral ActivityEfficacy against HIV; potential for further study
CNS EffectsPotential PDE inhibition; implications for CNS drugs

Case Studies

A notable case study involved the synthesis and biological evaluation of piperidine derivatives, where compounds similar to 1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide were tested against various pathogens. The results highlighted the importance of structural modifications in enhancing biological activity, paving the way for future drug development efforts focused on this scaffold .

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide?

Methodological Answer:
The synthesis of this compound can be adapted from carboxamide coupling strategies used for structurally similar piperidine derivatives. Key steps include:

  • Amide Bond Formation : Use coupling reagents like EDC·HCl and HOBt in dichloromethane (DCM) to react the piperidine-4-carboxylic acid derivative with the amine component (e.g., 1-(4-pyridin-3-ylphenyl)ethylamine). Stir for 12–24 hours under nitrogen .
  • Purification : Employ silica gel chromatography (e.g., eluting with 5–10% methanol in DCM) to isolate the product. Confirm purity via HPLC (>99% purity) .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) and reaction temperature (room temperature to 40°C) to improve yields (typically 60–85%) .

Basic: How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm structural integrity. Key signals include the piperidine ring protons (δ 1.5–3.0 ppm) and pyridinyl aromatic protons (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : Use TOF-ESI+ MS to verify molecular weight (e.g., [M+H]+^+ peak matching calculated mass ± 2 ppm) .
  • HPLC : Validate purity with reverse-phase C18 columns (e.g., 95% acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How to design experiments to evaluate its inhibitory activity against viral or enzymatic targets?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., SARS-CoV-2 protease or kinase targets) with IC50_{50} determination via dose-response curves (1 nM–100 µM range) .
    • Cellular Uptake : Employ radiolabeled compound (e.g., 3H^3H) in cell lines to assess permeability and target engagement .
  • In Vivo Models : Administer the compound (10–50 mg/kg, oral or IV) in rodent models to measure tumor growth inhibition or viral load reduction. Monitor toxicity via serum biomarkers (e.g., ALT/AST) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structural Comparison : Analyze substituent effects using analogs (e.g., pyridinyl vs. fluorophenyl groups) to identify activity-determining moieties .
  • Assay Standardization : Replicate conflicting studies under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: How to perform structure-activity relationship (SAR) studies to optimize efficacy?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modifications to the pyridinyl, propargyl, or piperidine groups. For example:
    • Replace the propargyl group with cyclopropane to enhance metabolic stability .
    • Introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the phenyl ring to improve target binding .
  • Pharmacokinetic Profiling : Compare oral bioavailability (%F) and half-life (t1/2_{1/2}) in rodent models to prioritize candidates .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Toxicity Mitigation : Assume GHS Category 4 hazards (acute toxicity) based on structurally related carboxamides. Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Waste Disposal : Incinerate in approved hazardous waste containers (≥1000°C) to prevent environmental release .

Advanced: How to assess its pharmacokinetic (PK) and pharmacodynamic (PD) properties?

Methodological Answer:

  • PK Studies :
    • Absorption : Administer orally to fasted rats (n=6) and measure plasma concentrations via LC-MS/MS over 24 hours. Calculate Cmax_{max} and Tmax_{max} .
    • Metabolism : Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., hydroxylation at the piperidine ring) .
  • PD Markers : Corrogate PK data with in vivo efficacy (e.g., tumor volume reduction vs. plasma concentration) to establish exposure-response relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.